molecular formula C24H39NO5S B10853722 Tonazocine mesilate

Tonazocine mesilate

Cat. No.: B10853722
M. Wt: 453.6 g/mol
InChI Key: CQSTVPYARYSBNS-DWBMBBFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tonazocine mesilate involves several key steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.

    Reduction: The compound can be reduced at the ketone functional group to form secondary alcohols.

    Substitution: Substitution reactions can occur at the aromatic ring and the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.

Major Products:

    Oxidation: Products include quinones and carboxylic acids.

    Reduction: Products include secondary alcohols.

    Substitution: Products include halogenated and alkylated derivatives.

Scientific Research Applications

Tonazocine mesilate has been explored for various scientific research applications:

Comparison with Similar Compounds

Uniqueness: Tonazocine mesilate’s partial agonist activity at delta-opioid receptors and antagonist activity at mu-opioid receptors distinguish it from other opioids. This profile allows it to provide effective pain relief with a reduced risk of typical opioid side effects .

Properties

Molecular Formula

C24H39NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid

InChI

InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23?;/m0./s1

InChI Key

CQSTVPYARYSBNS-DWBMBBFHSA-N

Isomeric SMILES

CCCCCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Canonical SMILES

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Origin of Product

United States

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